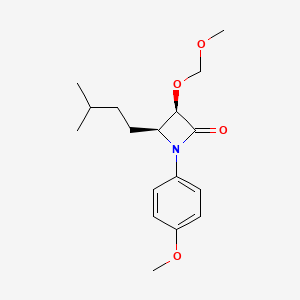

(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one

Descripción general

Descripción

(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of Functional Groups: The isopentyl and methoxymethoxy groups can be introduced through nucleophilic substitution reactions, while the methoxyphenyl group can be added via electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow chemistry techniques allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Overview

(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one, with the CAS number 2287347-65-1, is a compound that has garnered interest in various scientific research applications. This compound is characterized by its unique molecular structure, which includes a methoxymethoxy group and a methoxyphenyl moiety. Its potential applications span medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.

Pharmaceutical Development

The compound has been investigated for its role as a potential pharmaceutical agent. Specifically, it has been studied in the context of developing inhibitors for the KRas G12C mutation, which is implicated in various cancers. The ability of this compound to irreversibly inhibit KRas G12C activity positions it as a candidate for targeted cancer therapies .

Mechanistic Studies

Research has explored the mechanistic pathways through which this compound operates. Understanding its interaction with cellular targets can provide insights into its efficacy and safety profile as a therapeutic agent. For instance, studies have indicated that modifications in its structure can significantly affect its binding affinity and selectivity towards target proteins involved in oncogenic signaling pathways.

Synthetic Chemistry

This compound serves as an intermediate in synthetic pathways aimed at creating more complex molecules with potential biological activity. Its unique structure allows chemists to explore various derivatives that may exhibit enhanced pharmacological properties or reduced side effects.

Case Study 1: KRas G12C Inhibition

A notable study focused on the synthesis and evaluation of this compound as a KRas G12C inhibitor. The study demonstrated that this compound could effectively inhibit the mutated form of KRas in vitro, leading to decreased proliferation of cancer cells expressing this mutation. The results suggest that further development could lead to a promising therapeutic option for patients with KRas-driven tumors.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another research initiative involved a comprehensive SAR analysis of this compound derivatives. By systematically modifying functional groups on the azetidine ring, researchers identified key structural features that enhance biological activity while minimizing toxicity. This study provided critical data for optimizing lead compounds in drug discovery efforts.

Mecanismo De Acción

The mechanism of action of (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. For example, the methoxyphenyl group may engage in π-π interactions with aromatic residues in the target protein, while the azetidinone ring can form hydrogen bonds with active site residues.

Comparación Con Compuestos Similares

Similar Compounds

- (3R,4S)-4-isopropyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one

- (3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one

- (3R,4S)-4-isopentyl-3-(ethoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one

Uniqueness

(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific applications in research and industry.

Actividad Biológica

The compound (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one , with the CAS number 2287347-65-1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 293.36 g/mol. The structure features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with various functional groups that contribute to its biological properties.

Research indicates that compounds similar to This compound may exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that azetidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The presence of methoxy groups in the structure may enhance anti-inflammatory activity by modulating cytokine production and reducing oxidative stress.

- Neuroprotective Potential : Compounds with similar structures have been investigated for their ability to protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Activity :

- Inflammation Modulation :

- Neuroprotective Studies :

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis and disrupts cell cycle | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotective | Protects against oxidative stress |

Safety and Toxicology

The compound is primarily intended for research purposes and has not been extensively studied for human safety. However, warnings associated with its handling include potential irritations and toxicity if ingested or inhaled. Proper laboratory safety protocols should be followed during experimentation.

Propiedades

IUPAC Name |

(3R,4S)-3-(methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-12(2)5-10-15-16(22-11-20-3)17(19)18(15)13-6-8-14(21-4)9-7-13/h6-9,12,15-16H,5,10-11H2,1-4H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHBRYSLIFKQHK-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1C(C(=O)N1C2=CC=C(C=C2)OC)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]1[C@H](C(=O)N1C2=CC=C(C=C2)OC)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.